1-Acetylpiperidine-3-carbothioamide
Overview
Description
1-Acetylpiperidine-3-carbothioamide is a chemical compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both acetyl and carbothioamide functional groups
Preparation Methods
The synthesis of 1-Acetylpiperidine-3-carbothioamide typically involves the reaction of piperidine derivatives with acetylating agents and thiocarbamoylating reagents. . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetylpiperidine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to control the reaction pathways and yield desired products.
Scientific Research Applications
1-Acetylpiperidine-3-carbothioamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate biochemical pathways, leading to therapeutic effects in conditions like cancer and neurodegenerative diseases . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Acetylpiperidine-3-carbothioamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
Matrine: Exhibits antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-acetylpiperidine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZPIUXYSGCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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